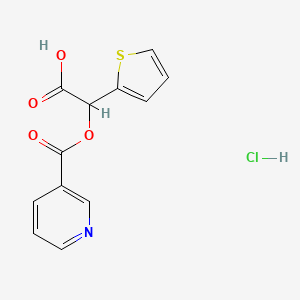
2-(Pyridine-3-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridine-3-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride is a complex organic compound that features both pyridine and thiophene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridine-3-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride typically involves the esterification of pyridine-3-carboxylic acid with thiophene-2-ylacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyridine-3-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the pyridine and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH₃) are often employed.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated or alkylated pyridine and thiophene derivatives.
Applications De Recherche Scientifique
2-(Pyridine-3-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-(Pyridine-3-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with the fibroblast growth factor receptor (FGFR) pathway, which is involved in cell proliferation and differentiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylthio)pyridine-3-carboxylic acid: Similar structure but with a methylthio group instead of the thiophene ring.
Pyridine-3-carboxylic acid: Lacks the thiophene ring and ester linkage.
Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the pyridine moiety.
Uniqueness
2-(Pyridine-3-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride is unique due to its combined pyridine and thiophene rings, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
55435-33-1 |
|---|---|
Formule moléculaire |
C12H10ClNO4S |
Poids moléculaire |
299.73 g/mol |
Nom IUPAC |
2-(pyridine-3-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride |
InChI |
InChI=1S/C12H9NO4S.ClH/c14-11(15)10(9-4-2-6-18-9)17-12(16)8-3-1-5-13-7-8;/h1-7,10H,(H,14,15);1H |
Clé InChI |
ZZKWBSPHBOTQLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C(=O)OC(C2=CC=CS2)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




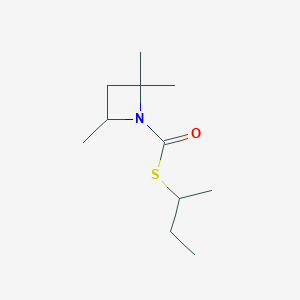


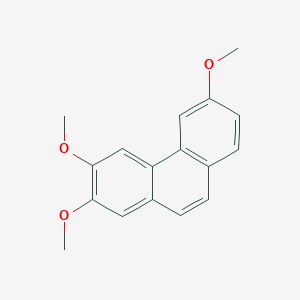
![Propanedinitrile, [4-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-2-butenylidene]-](/img/structure/B14625449.png)
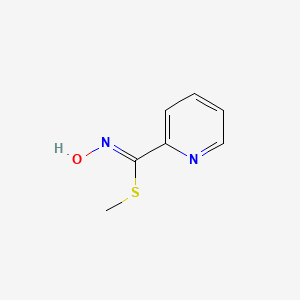
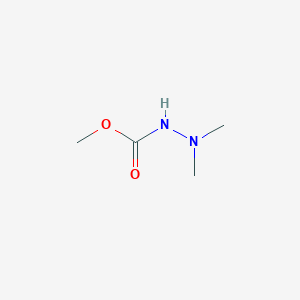


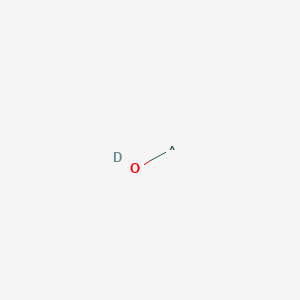
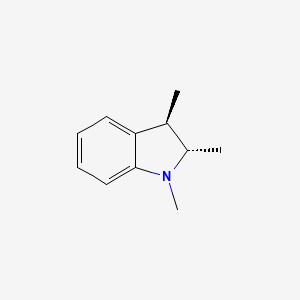
![2-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]phenol](/img/structure/B14625479.png)
